Levocabastin
Description
Levocabastine is a potent, selective H₁-receptor antagonist primarily used as a topical ophthalmic and intranasal agent for allergic conjunctivitis and rhinitis . Its chemical structure, (3S,4R)-1-[cis-4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid hydrochloride, confers high affinity for histamine H₁ receptors, inhibiting mast cell-mediated inflammatory responses . Marketed under the brand name Livostin, it is formulated as a 0.05% ophthalmic suspension, offering rapid symptomatic relief with minimal systemic absorption . Clinical studies highlight its efficacy in reducing ocular itching, redness, and nasal symptoms, supported by a favorable safety profile characterized by mild localized side effects such as transient burning or irritation .
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H29FN2O2 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(3R,4S)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C26H29FN2O2/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20/h2-10,19,23H,11-17H2,1H3,(H,30,31)/t19-,23?,25?,26-/m0/s1 |
InChI Key |
ZCGOMHNNNFPNMX-TUXHGLMRSA-N |
Isomeric SMILES |
C[C@H]1CN(CC[C@]1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthesis Strategy and Key Intermediates
The synthesis involves several key intermediates and steps:
| Step | Intermediate | Description |
|---|---|---|
| 1 | (S)-1-[(2-Hydroxyethyl)amino]propan-2-ol (Compound 10) | Prepared by N-alkylation of commercially available (S)-propylene oxide with ethanolamine. |
| 2 | Tosylate derivative (Compound 11) | Obtained by global tosylation of compound 10. |
| 3 | Cyanide intermediate (Compound 12) | Formed by cyclization of compound 11 with benzyl cyanide, resulting in a 1:1 diastereomeric mixture. |
| 4 | Acid intermediate (Compound 13) | Produced by hydrolysis of compound 12 with potassium hydroxide, still a 1:1 diastereomeric mixture. |
| 5 | Key intermediate (Compound 5) | Obtained by esterification of compound 13 followed by recrystallization to achieve >99% diastereomeric purity. |
This approach avoids delicate chiral resolution by exploiting the distinct solubility properties of diastereomers for separation via recrystallization.
Detosylation Step
Instead of electrolysis, detosylation of compound 5 to form amine intermediate 6 was optimized using potassium diphenylphosphide (KPPh2), yielding 68% of the desired product. Various other reagents such as tetra-n-butylammonium fluoride, thiophenol, trimethylsilane, and low-valent titanium reagents were ineffective.
Reductive Amination
The coupling of piperidine intermediate 6 with cyclohexanone (compound 7) was achieved using sodium triacetoxyborohydride (NaBH(OAc)3), an inexpensive reducing agent, without the need for platinum catalysts. This reaction produced a diastereomeric mixture (83:17) in 95.5% yield. Subsequent recrystallization yielded amine intermediate 8 with greater than 99.9% diastereomeric purity and a 74% yield.
Final Step: Hydrogenolysis and Salt Formation
Hydrogenolysis of benzyl ester 8 was performed using ammonium formate in the presence of palladium hydroxide [Pd(OH)2], followed by salt formation with hydrochloric acid, resulting in levocabastine hydrochloride with optical purity exceeding 99.9%.
Summary Table of Key Reaction Steps and Yields
| Reaction Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-alkylation of (S)-propylene oxide with ethanolamine | 0 °C to room temp, aqueous medium | Not isolated (used crude) | Starting point for chiral intermediate |
| Global tosylation of diol intermediate | p-Toluenesulfonyl chloride, pyridine, 0 °C | Not isolated (used crude) | Formation of tosylate intermediate |
| Cyclization with benzyl cyanide | Base-mediated | Not isolated | 1:1 diastereomeric mixture |
| Hydrolysis of cyanide to acid | Potassium hydroxide | Not isolated | 1:1 diastereomeric mixture |
| Esterification and recrystallization | Standard esterification | Not isolated | >99% diastereomeric purity of key intermediate 5 |
| Detosylation | Potassium diphenylphosphide (KPPh2) | 68% | Replaced electrolysis |
| Reductive amination | NaBH(OAc)3, cyclohexanone | 95.5% (crude), 74% (recrystallized) | High diastereomeric purity after recrystallization |
| Hydrogenolysis and salt formation | Ammonium formate, Pd(OH)2, HCl | Not specified | Final levocabastine hydrochloride with >99.9% optical purity |
Additional Notes on Industrial Applicability
- The avoidance of chromatographic purification and chiral resolution significantly reduces production costs and complexity.
- The replacement of electrolysis and platinum catalysts with simpler chemical reagents enhances scalability.
- The method uses commercially available starting materials, facilitating supply chain management.
- The process is designed to be sustainable and practical for industrial manufacturing.
Chemical Reactions Analysis
Levocabastine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential in the synthesis and modification of levocabastine.
Substitution Reactions: Common reagents and conditions used in these reactions include strong acids and bases, which facilitate the substitution of functional groups.
Major Products: The primary product formed from these reactions is levocabastine hydrochloride, which is used in pharmaceutical formulations.
Scientific Research Applications
Pharmacological Properties
Levocabastin exhibits a high affinity for H1 receptors, which mediates its antiallergic effects. It acts rapidly, with symptom relief often occurring within minutes of administration. The pharmacokinetics of this compound indicate that it is well absorbed and has a predictable plasma concentration profile following topical or systemic administration.
Key Pharmacokinetic Data
| Parameter | Value |
|---|---|
| Bioavailability | 101-120% in humans |
| Tmax (time to peak concentration) | 2 hours |
| Half-life | Similar in maternal and fetal tissues |
| Tissue Distribution | Highest in liver, lower in brain |
Clinical Applications
This compound is primarily used in two formulations: nasal spray and eye drops . Both formulations are effective for the management of symptoms associated with allergic rhinitis and conjunctivitis.
Efficacy in Allergic Rhinitis
Clinical trials have demonstrated that this compound nasal spray is effective in alleviating symptoms of allergic rhinitis, such as sneezing, itching, and runny nose. In comparative studies, this compound has shown efficacy similar to or better than sodium cromoglycate and oral antihistamines like terfenadine.
Efficacy in Allergic Conjunctivitis
This compound eye drops provide rapid relief from ocular symptoms such as redness, itching, and tearing. Studies indicate that up to 94% of patients experience symptom relief within 15 minutes following the first instillation .
Case Studies
-
Study on Allergic Rhinitis :
- Objective : To evaluate the efficacy of this compound nasal spray compared to placebo.
- Participants : 251 patients aged 9-65 years.
- Results : Significant improvement in nasal symptoms was observed in the this compound group compared to placebo (p < 0.05). The onset of action was noted as rapid, with most patients reporting relief within 30 minutes .
-
Study on Allergic Conjunctivitis :
- Objective : To assess the effectiveness of this compound eye drops.
- Participants : 150 patients with diagnosed allergic conjunctivitis.
- Results : Patients reported significant improvement in ocular symptoms within minutes after administration. The tolerability profile was favorable, with minimal adverse effects noted .
Safety Profile
The safety profile of this compound is generally favorable. Common adverse effects include mild ocular irritation and headache. The incidence of side effects is comparable to placebo, indicating a low risk for systemic adverse events when administered topically.
Summary of Adverse Effects
| Adverse Effect | Incidence (%) |
|---|---|
| Ocular irritation | 5-10% |
| Headache | 3-5% |
| Somnolence | <1% |
Mechanism of Action
Levocabastine works by competing with histamine for H1 receptor sites on effector cells, preventing histamine binding and activity . It does not block histamine release but prevents its binding and subsequent effects. Levocabastine also binds to neurotensin 2 receptors, acting as a neurotensin agonist, which can induce some degree of analgesia .
Comparison with Similar Compounds
Key Insights :
- Levocabastine’s cyano-cyclohexyl group enhances receptor binding specificity, contributing to its prolonged duration of action .
- Azelastine and olopatadine exhibit dual mechanisms, combining H₁ blockade with mast cell stabilization, whereas levocabastine is purely an antagonist .
Clinical Efficacy
Comparative Analysis :
- Levocabastine demonstrates comparable efficacy to azelastine and olopatadine but requires more frequent administration than olopatadine in some formulations .
- Intranasal sodium cromoglicate (SC) is significantly less effective than levocabastine in reducing nasal symptoms (e.g., 50–60% vs. 70–80% improvement) .
Formulation Technologies
- Levocabastine : Utilizes hydroxypropyl-beta-cyclodextrin (HPßCD) to enhance solubility in ophthalmic suspensions, enabling rapid corneal penetration .
- Azelastine/Olopatadine : Also employ cyclodextrins (HPßCD or HPɣCD) to stabilize aqueous formulations, improving bioavailability .
- Cromoglycate : Requires frequent dosing (3–6x daily) due to short half-life, limiting patient adherence .
Biological Activity
Levocabastin is a highly selective histamine H1-receptor antagonist primarily used in the treatment of allergic conditions, particularly allergic rhinitis and conjunctivitis. Its mechanism of action involves blocking the binding of histamine to H1 receptors, thereby preventing the physiological responses associated with allergic reactions. This article delves into the biological activity of this compound, summarizing its pharmacodynamics, efficacy in clinical studies, safety profile, and comparative effectiveness against other treatments.
This compound operates by selectively antagonizing the histamine H1 receptors. This action inhibits the release of chemical mediators from mast cells and reduces the chemotaxis of eosinophils and polymorphonuclear leukocytes. Notably, this compound does not prevent histamine release but rather blocks its binding to receptors, effectively mitigating allergic responses without reversing them .
Key Pharmacological Properties
- Receptor Affinity : Selective for H1 receptors.
- Additional Activity : Binds to neurotensin receptor type 2, acting as a partial agonist, which may contribute to its analgesic properties .
- Absorption : After ocular instillation, this compound is absorbed systemically at low levels .
- Half-life : Approximately 36 hours following oral administration .
Efficacy in Clinical Studies
This compound has been evaluated in numerous clinical trials for its effectiveness in treating allergic symptoms. Below are key findings from various studies:
Comparative Efficacy
Case Study Insights
A notable case study involved 251 patients aged 9.1 years on average who were treated with this compound nasal spray. The study reported a response rate of 89%, with a low incidence of adverse effects (66% reported mild AEs such as viral infections) .
Safety Profile
This compound is generally well-tolerated, with adverse effects comparable to those observed with placebo and sodium cromoglycate. Commonly reported side effects include:
- Ocular irritation (after eye drops)
- Nasal irritation
- Headache
- Fatigue
- Dry mouth
Serious adverse events are rare, with no significant systemic effects noted at therapeutic doses .
Adverse Effects Summary
| Adverse Effect | Incidence Rate |
|---|---|
| Ocular Irritation | Low |
| Headache | Low |
| Fatigue | Low |
| Systemic Effects | Minimal |
Q & A
Basic Research Questions
Q. What are the best practices for designing in vivo experiments to study Levocabastine’s pharmacological mechanism in allergic conjunctivitis models?
- Methodological Guidance :
- Use double-blind, randomized controlled trials (RCTs) in animal models (e.g., murine or rat conjunctivitis models) to minimize bias .
- Standardize dosing regimens based on pharmacokinetic profiles (e.g., 0.05% nasal spray formulations) and monitor histamine release metrics .
- Include control groups treated with saline or placebo, and validate results using immunohistochemistry for mast cell stabilization .
Q. How can researchers assess Levocabastine’s selectivity for histamine H1 receptors versus off-target effects in binding assays?
- Methodological Guidance :
- Perform competitive radioligand binding assays using transfected cell lines expressing H1 receptors. Compare IC50 values against other antihistamines (e.g., cetirizine) .
- Use computational docking studies (e.g., Drug Discover Studio) to visualize interactions with receptor residues, such as the three amino acids in the RdRp domain observed in SARS-CoV-2 repurposing studies .
Advanced Research Questions
Q. How should researchers address contradictions in Levocabastine’s reported efficacy across preclinical and clinical studies?
- Methodological Guidance :
- Conduct meta-analyses of existing data, stratifying results by study design (e.g., sample size, blinding protocols) and model organisms (81% of Eukaryota-related studies use humans, rats, or mice, which may limit generalizability) .
- Apply sensitivity analysis to identify confounding variables, such as interspecies differences in conjunctival anatomy or variations in drug delivery methods .
Q. What computational strategies are effective for repurposing Levocabastine for non-allergy indications, such as antiviral applications?
- Methodological Guidance :
- Use molecular docking simulations to predict binding affinities for non-canonical targets (e.g., SARS-CoV-2 RNA-dependent RNA polymerase) and validate with in vitro polymerase inhibition assays .
- Leverage knowledge graphs to identify indirect associations (e.g., MeSH categories or Eukaryota phyla) and generate testable hypotheses, but critically evaluate overrepresented model organisms in training data .
Q. What methodologies optimize Levocabastine’s formulation stability for long-term pharmacokinetic studies?
- Methodological Guidance :
- Perform accelerated stability testing under varying pH and temperature conditions, using high-performance liquid chromatography (HPLC) to quantify degradation products .
- Incorporate excipient compatibility studies (e.g., aerosol stabilizers in nasal sprays) and reference USP pharmaceutical standards for purity validation .
Methodological Frameworks for Hypothesis Development
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate Levocabastine-related research questions?
- Guidance :
- Feasibility: Prioritize studies with accessible model systems (e.g., murine conjunctivitis) over complex human trials initially .
- Novelty: Explore understudied applications (e.g., neuroinflammatory pathways) using multi-omics approaches .
- Ethical: Adhere to protocols for human participant selection and data anonymization in clinical trials .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for interpreting Levocabastine’s dose-response curves with high variability?
- Guidance :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
